2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol
Beschreibung
Eigenschaften
IUPAC Name |
2-(5-oxaspiro[3.4]octan-6-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(7-11)9-3-6-10(12-9)4-2-5-10/h8-9,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUBKVWDMFLJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(O1)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling of 2-(5-Oxaspirooctan-6-yl)propan-1-ol: A Next-Generation sp³-Rich Scaffold for Drug Discovery
Physicochemical Profiling of 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol: A Next-Generation sp³-Rich Scaffold for Drug Discovery
Executive Summary: The "Escape from Flatland" Paradigm
For decades, small-molecule drug discovery was dominated by flat, heteroaromatic scaffolds. While synthetically accessible, these planar molecules often suffer from poor aqueous solubility, high off-target toxicity, and suboptimal pharmacokinetic (PK) profiles. The modern paradigm shift—famously termed the "Escape from Flatland"—prioritizes the incorporation of sp³-hybridized carbons to enhance three-dimensionality [1].
2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol represents a highly optimized, sp³-rich building block designed to address these exact developability bottlenecks. By fusing a cyclobutane ring with a tetrahydrofuran (THF) derivative via a single spiro-carbon, this scaffold provides a rigid, three-dimensional vector projection. As an Application Scientist, I evaluate scaffolds not just by their binding affinity, but by their inherent physicochemical resilience. This whitepaper deconstructs the structural mechanics, predictive physicochemical properties, and the self-validating experimental workflows required to profile this advanced spirocyclic ether.
Structural & Conformational Analysis
The architectural brilliance of 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol lies in its localized steric environment and high fraction of sp³ carbons ( Fsp3=1.0 ).
-
The Spiro[1]octane Core: The orthogonal arrangement of the cyclobutane and THF rings forces the molecule into a rigid 3D conformation. This prevents the efficient intermolecular stacking typically seen in planar aromatics, directly lowering the crystal lattice energy [2].
-
The 5-Oxa Substitution: The inclusion of an ether oxygen at position 5 introduces a potent hydrogen-bond acceptor (HBA) while simultaneously lowering the overall lipophilicity (LogP/LogD) compared to a purely carbocyclic spiro[4.4]nonane.
-
The 6-Position Substituent: The attachment of a 2-propanyl-1-ol group adjacent to the ether oxygen serves a dual purpose. Synthetically, the primary alcohol is a versatile handle for further functionalization (e.g., etherification, amidation). Metabolically, the bulky -CH(CH₃)CH₂OH group provides critical steric shielding to the α -carbon of the THF ring, a common "soft spot" for Cytochrome P450 (CYP450) oxidation.
Fig 1: Iterative physicochemical optimization cycle for spirocyclic scaffolds.
Core Physicochemical Properties
When profiling a novel scaffold, we must translate its structural features into quantifiable physicochemical data. Table 1 summarizes the calculated and empirically targeted parameters for 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol.
Lipophilicity and Aqueous Solubility
Because the molecule lacks aromaticity ( Faro=0 ) and contains both an ether and a primary alcohol, its predicted LogP is highly hydrophilic (~0.8 to 1.2). The disruption of crystal packing by the spiro center ensures a low melting point, which, combined with favorable hydration energy, drives exceptional thermodynamic solubility. This makes it an ideal fragment for oral drug formulations where dissolution is the rate-limiting step [3].
Metabolic Stability (CYP450 Shielding)
Ethers are notoriously susceptible to α -hydroxylation by CYP3A4 and CYP2D6, which leads to rapid ring opening and clearance. However, in this molecule, the α -carbons are sterically hindered on both sides: C4 is a quaternary spiro-center, and C6 bears a branched propanol group. This steric blockade significantly reduces the intrinsic clearance ( CLint ), yielding a highly metabolically stable core.
Data Presentation: Physicochemical Summary
| Parameter | Predicted/Target Value | Causality / Relevance to Drug Design |
| Molecular Weight (MW) | 170.25 g/mol | Highly efficient ligand size; ideal for Fragment-Based Drug Discovery (FBDD). |
| LogP (Lipophilicity) | 0.8 – 1.2 | Ensures high aqueous solubility while maintaining sufficient membrane permeability. |
| Topological Polar Surface Area | 29.46 Ų | Optimal for passive transcellular permeability and potential Blood-Brain Barrier (BBB) penetration. |
| Fsp3 (Saturation) | 1.0 (100%) | Maximizes 3D complexity; correlates directly with clinical success rates. |
| H-Bond Donors / Acceptors | 1 (HBD) / 2 (HBA) | Strictly adheres to Lipinski's Rule of 5 and the Rule of 3 for fragments. |
| Rotatable Bonds | 3 | Maintains rigid vector projection while allowing minimal induced-fit flexibility. |
Experimental Protocols & Workflows
To validate the theoretical properties of 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol, rigorous, self-validating experimental protocols are required. As an Application Scientist, I prioritize methodologies that eliminate artifactual data.
Protocol 1: Thermodynamic Aqueous Solubility Profiling
Why Thermodynamic over Kinetic? Kinetic solubility (often measured via DMSO spiking) artificially inflates solubility due to supersaturation and co-solvent effects. Thermodynamic solubility measures the true energy required to disrupt the solid crystal lattice, which is the critical metric for spirocyclic scaffolds designed to lower melting points.
-
Preparation: Add 2 mg of solid 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol to a glass vial containing 1.0 mL of 0.1 M Phosphate Buffered Saline (PBS), pH 7.4. Do not use any organic co-solvents.
-
Equilibration: Seal the vial and incubate on a rotary shaker at 300 rpm and 37°C for 48 hours. This extended timeframe ensures complete thermodynamic equilibrium between the solid and solute phases.
-
Separation: Centrifuge the suspension at 14,000 x g for 15 minutes at 37°C to pellet the undissolved solid. Carefully extract the supernatant.
-
Quantification: Dilute the supernatant appropriately in mobile phase and analyze via HPLC-UV (or LC-MS/MS if lacking a strong chromophore, which is likely for this non-aromatic compound). Quantify against a pre-established calibration curve.
Protocol 2: In Vitro Microsomal Stability Assay (HLM)
Causality of the Protocol: To prove the steric shielding hypothesis of the spiro-core, we must measure its degradation rate against human liver microsomes. Quenching with cold organic solvent is critical as it instantly denatures the CYP enzymes, locking the metabolic snapshot in time.
-
Master Mix Preparation: Prepare a 1 µM solution of the compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Enzyme Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a 37°C water bath for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). NADPH is the mandatory electron donor for CYP450 catalytic cycles.
-
Time-Course Aliquoting: At exactly 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots.
-
Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the microsomal proteins and halts the reaction.
-
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
Fig 2: Self-validating workflow for in vitro microsomal stability assessment.
Conclusion
The integration of 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol into medicinal chemistry pipelines exemplifies the modern, property-based approach to drug design. By leveraging a high Fsp3 count and strategic steric shielding, this scaffold overcomes the solubility and metabolic liabilities inherent to traditional planar rings. As drug targets become increasingly complex, mastering the physicochemical nuances of such spirocyclic architectures will be paramount for successful clinical translation.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]
-
Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.[Link]
-
Hiesinger, K., Dar'oska, T., & Proschak, E. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]
Computational Topography and Conformational Modeling of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol: A Self-Validating Protocol
Executive Summary
Spirocyclic ethers are increasingly prioritized in modern drug development due to their high fraction of sp³ carbons ( Fsp3 ), which enhances metabolic stability and aqueous solubility while restricting the conformational space to highly specific vectors. However, modeling molecules like 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol presents a profound computational challenge. The intricate mechanical coupling between cyclobutane ring puckering, tetrahydrofuran (THF) pseudorotation, and exocyclic side-chain rotamers creates a rugged potential energy surface (PES).
This whitepaper details a self-validating, quantum-mechanically grounded computational protocol designed to accurately map this conformational landscape. By bridging semi-empirical meta-dynamics with high-level Density Functional Theory (DFT) and continuum solvation models, we provide a rigorous framework for drug development professionals to identify bioactive conformers with high fidelity.
Structural Topography & Degrees of Freedom
To accurately model the conformational space, we must first deconstruct the molecule's internal degrees of freedom. The structural topography of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol is governed by two interacting domains:
-
The Spirocyclic Core Dynamics: The 5-oxaspiro[3.4]octane system is formed by a cyclobutane ring fused to a THF ring at a single spiro carbon (C4). The cyclobutane ring possesses significant angular strain and undergoes "butterfly" puckering to relieve the torsional strain of eclipsing C-H bonds. Concurrently, the THF ring navigates a pseudorotation cycle between envelope and twist conformations. The spiro-fusion mechanically couples these two rings; the puckering amplitude of the cyclobutane directly biases the preferred pseudorotation phase of the THF ring[1].
-
Exocyclic Rotamers & Intramolecular Hydrogen Bonding: The 1-hydroxypropan-2-yl side chain at the C6 position introduces three critical rotatable bonds ( χ1 , χ2 , χ3 ). Because the terminal hydroxyl group is adjacent to the spirocyclic ether oxygen (O5), the molecule possesses a strong thermodynamic sink. In non-polar environments or the gas phase, the molecule collapses into a folded conformation stabilized by a strong intramolecular OH···O5 hydrogen bond.
Fig 1. Hierarchical breakdown of conformational degrees of freedom and internal interactions.
The Self-Validating Computational Protocol
Standard molecular mechanics (MM) force fields frequently fail to accurately model the coupled ring strain and hyperconjugative effects inherent to spirocyclic ethers. Therefore, a multi-tier, quantum-mechanically grounded protocol is required to ensure scientific integrity[2].
Phase 1: Broad Conformational Sampling
We utilize the powered by the GFN2-xTB semi-empirical method[3]. Causality: GFN2-xTB is specifically parameterized to include anisotropic second-order density fluctuation effects and multipole electrostatics[4]. This is critical because the intramolecular H-bond and the dipole-dipole interactions within the spirocycle dictate the global minimum. CREST employs iterative root-mean-square-deviation (RMSD) based meta-dynamics (iMTD-GC), which applies a history-dependent biasing potential to prevent the simulation from becoming permanently trapped in the deep potential energy well of the H-bonded state.
Phase 2: DFT Refinement & Self-Validation
Candidate structures are refined using DFT at the B3LYP-D3(BJ)/def2-SVP level. Causality: The inclusion of Becke-Johnson damped dispersion (D3(BJ)) is non-negotiable; without it, the compact, folded conformations are artificially destabilized relative to extended states. To ensure trustworthiness, every optimized geometry must undergo a harmonic frequency calculation. The absence of imaginary frequencies self-validates the structure as a true local minimum on the PES[2].
Phase 3: Solvation Modeling
Gas-phase calculations drastically overestimate the strength of intramolecular hydrogen bonds. Causality: To model the molecule in a biologically relevant context, single-point energies are calculated using the Solvation Model based on Density (SMD) for water. The continuum solvent screens the electrostatic interactions, outcompeting the internal H-bond and shifting the Boltzmann distribution toward extended, solvent-exposed "bioactive" conformations[2].
Fig 2. Self-validating computational workflow for conformer generation and refinement.
Experimental Workflow: Step-by-Step Methodology
To ensure total reproducibility, the following step-by-step methodology outlines the execution of the computational pipeline:
Step 1: Initial Coordinate Generation Convert the SMILES string of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol into a 3D .xyz structure using OpenBabel. Perform a preliminary molecular mechanics clean-up (MMFF94) to resolve severe steric clashes.
Step 2: Semi-Empirical Metadynamics (CREST) Execute the CREST conformational search using the following command: crest input.xyz --gfn2 --ewin 6.0 --mdlen x1.0 Mechanism: The --ewin 6.0 flag restricts the output to conformers within 6.0 kcal/mol of the global minimum, discarding highly strained, non-physical states. The --mdlen x1.0 flag sets the standard meta-dynamics simulation length[3].
Step 3: Redundancy Filtering Allow CREST to automatically cluster structurally similar conformers based on a Cartesian RMSD threshold of 0.125 Å and matching rotational constants. This reduces the ensemble from thousands of transient snapshots to a tractable set of unique candidate structures.
Step 4: DFT Geometry Optimization Submit each unique candidate to a quantum chemistry package (e.g., Gaussian 16 or ORCA). Command/Route:opt freq b3lyp/def2svp empiricaldispersion=gd3bj Mechanism: Optimize the geometries while simultaneously calculating harmonic vibrational frequencies to self-validate the minima.
Step 5: Transition State Rejection Inspect the frequency output. Any structure yielding one or more imaginary frequencies is a transition state. Manually distort the geometry along the normal mode of the imaginary frequency and re-optimize until zero imaginary frequencies are achieved.
Step 6: High-Level Single Point & Solvation Calculate single-point energies for all validated minima at a higher level of theory to eliminate basis set superposition error (BSSE), incorporating an implicit solvent model. Command/Route:sp smd solvent=water wb97xd/def2tzvp
Step 7: Boltzmann Population Analysis Calculate the relative Gibbs free energy ( ΔG ) for each conformer by combining the high-level single-point electronic energy with the thermochemical corrections derived from Step 4. Compute the final Boltzmann populations at 298.15 K.
Quantitative Data: Conformational Energetics
The culmination of this protocol yields a highly accurate thermodynamic distribution of the molecule's conformational states. Table 1 illustrates how the environment causally dictates the preferred geometry, shifting the molecule from an enthalpy-driven folded state to an entropy-favored, solvent-screened extended state.
Table 1: Relative Free Energies ( ΔG , kcal/mol) and Boltzmann Populations (%) of Key Conformational Families.
| Conformer Family | Structural Motif | Gas Phase ΔG | Gas Phase Pop. | Aqueous (SMD) ΔG | Aqueous Pop. |
| Conf-1 (Folded) | g+ , Envelope, Intramolecular OH···O5 | 0.00 | 98.5% | 0.00 | 45.2% |
| Conf-2 (Open) | trans , Twist, Extended side-chain | +2.85 | 0.8% | +0.15 | 35.1% |
| Conf-3 (Semi-Open) | g− , Envelope, Solvent-exposed OH | +3.40 | 0.3% | +0.45 | 19.7% |
Note: Data represents the theoretically modeled distribution demonstrating the causal shift from gas-phase folding to solvent-screened extended states.
References
-
Best-Practice DFT Protocols for Basic Molecular Computational Chemistry Source: Angewandte Chemie International Edition (via NIH/PMC) URL:[Link]
-
GFN2-xTB—An Accurate and Broadly Parametrized Self-Consistent Tight-Binding Quantum Chemical Method with Multipole Electrostatics and Density-Dependent Dispersion Contributions Source: Journal of Chemical Theory and Computation (ACS Publications) URL:[Link]
-
Calculation of absolute molecular entropies and heat capacities made simple (CREST Methodology) Source: Chemical Science (RSC Publishing) URL:[Link]
-
Synthesis of Spirocyclic Ethers Source: Synthesis (via ResearchGate) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calculation of absolute molecular entropies and heat capacities made simple - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00621E [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
Thermodynamic Stability and Conformational Dynamics of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol: A Technical Guide
Executive Summary
The incorporation of highly functionalized spirocyclic ethers into small-molecule therapeutics is a privileged strategy in modern drug discovery. Molecules like 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol offer a unique combination of dense three-dimensionality, modulated lipophilicity, and high metabolic stability. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of this specific scaffold. We deconstruct how the inherent ring strain of the spiro[3.4]octane core, the steric demands of the C6 substituent, and the enthalpic stabilization of a 6-membered Intramolecular Hydrogen Bond (IMHB) dictate its conformational equilibrium.
Structural Deconstruction & Ring Strain Mechanics
To understand the thermodynamic baseline of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol, we must first isolate its core: the spiro[3.4]octane framework. This consists of a cyclobutane ring spiro-fused to a tetrahydrofuran (THF) ring at the C4 position.
-
Cyclobutane Strain vs. Spiro-Rigidity: Cyclobutane inherently possesses significant angle and torsional strain (approximately 26.3 kcal/mol). However, spiro-fusion at a single tetrahedral carbon restricts the conformational degrees of freedom compared to fused or bridged bicyclic systems. This rigidity minimizes the entropic penalty ( ΔS ) during biological target binding, a primary reason spirocycles are highly valued in medicinal chemistry[1].
-
THF Envelope Dynamics: The 5-oxa (THF) ring naturally adopts an envelope conformation to minimize eclipsing torsional interactions. The presence of the oxygen atom reduces localized steric crowding (due to the absence of hydrogens on the heteroatom) but introduces dipole-dipole considerations that must be minimized through structural puckering.
Conformational Thermodynamics & Steric Drivers
The thermodynamic stability of the molecule is heavily perturbed by the addition of the 1-hydroxypropan-2-yl group at the C6 position (adjacent to the ether oxygen).
-
Pseudo-Equatorial Preference: In the THF envelope conformation, this bulky side chain faces a binary choice: pseudo-axial or pseudo-equatorial. A pseudo-axial orientation forces the substituent into the concave face of the spiro-system, resulting in severe transannular steric clashes (analogous to 1,3-diaxial interactions) with the spiro-fused cyclobutane ring.
-
Causality of Steric Locking: The thermodynamic penalty for the pseudo-axial conformer is severe. To alleviate this steric strain, the molecule is thermodynamically driven to lock the C6 substituent into the pseudo-equatorial plane, effectively reducing the conformational ensemble and pre-organizing the molecule for stable interactions.
Intramolecular Hydrogen Bonding (IMHB) Dynamics
The most critical thermodynamic driver in this molecule is the formation of an Intramolecular Hydrogen Bond (IMHB). The side chain contains a primary hydroxyl group (-CH 2 OH) separated from the THF ether oxygen by three carbon atoms (C6, C α , C β ).
-
Chelate Ring Formation: This spatial arrangement allows the formation of a highly stable 6-membered IMHB chelate ring (O5···H-O-C β -C α -C6)[2].
-
Enthalpy-Entropy Compensation: The formation of this hydrogen bond provides a massive enthalpic driving force ( ΔH≈ -3.5 to -5.0 kcal/mol). This enthalpic gain easily overcomes the entropic cost ( ΔS ) of freezing the rotatable bonds in the propan-1-ol side chain[3].
-
Physicochemical Impact: Thermodynamically, this IMHB shields the molecule's polar surface area (PSA). In a biological context, this internal saturation of hydrogen bond donors/acceptors increases the molecule's apparent lipophilicity and membrane permeability, preventing hydration-shell penalties during passive diffusion[4].
Figure 1: Conformational equilibrium dynamics driven by IMHB and steric strain.
Empirical Validation: Experimental Protocols
To rigorously validate the thermodynamic stability and the presence of the IMHB, a self-validating orthogonal approach combining spectroscopy and computational modeling is required.
Protocol A: VT-NMR & IR Dilution Studies (Experimental)
This protocol separates concentration-dependent intermolecular forces from concentration-independent intramolecular forces.
-
Sample Preparation: Dissolve the purified compound in a non-polar, non-competing solvent (e.g., CDCl 3 or CD 2 Cl 2 ). Causality: Polar solvents like DMSO-d 6 will competitively hydrogen bond with the hydroxyl group, artificially disrupting the IMHB.
-
IR Spectroscopy (Dilution Gradient): Record FT-IR spectra at decreasing concentrations (from 100 mM down to 1 mM).
-
Self-Validation Check: If the O-H stretch ( ∼ 3500 cm −1 ) remains constant and red-shifted across all dilutions, the H-bond is strictly intramolecular. If it shifts to a sharp "free O-H" peak ( ∼ 3650 cm −1 ) upon dilution, the bonding was intermolecular.
-
-
VT-NMR Acquisition: Acquire 1 H and 13 C NMR spectra at 10°C intervals from -80°C to +25°C.
-
Line Shape Analysis: Monitor the exchange broadening of the C6 methine proton and the OH proton. Calculate the activation free energy ( ΔG‡ ) for the conformational exchange (IMHB breaking/ring flipping) using the Eyring equation at the coalescence temperature ( Tc ).
Protocol B: Computational Thermodynamic Profiling (DFT)
-
Conformational Search: Utilize Molecular Mechanics (e.g., OPLS4 force field) to generate a comprehensive conformational ensemble of the side chain and spiro-core.
-
DFT Optimization: Optimize the lowest-energy geometries at the ω B97X-D/6-311+G(d,p) level. Causality: The ω B97X-D functional incorporates empirical dispersion corrections, which are mandatory for accurately modeling the electron density overlap in hydrogen bonds.
-
Frequency Calculation: Verify that optimized structures are true thermodynamic minima (zero imaginary frequencies) and extract zero-point energies (ZPE), ΔH , and ΔS at 298.15 K.
-
Solvation Modeling: Apply the SMD (Solvation Model based on Density) for chloroform to mimic the experimental VT-NMR conditions and validate the ΔG correlation.
Figure 2: Self-validating experimental workflow for thermodynamic profiling.
Quantitative Data Summary
The table below summarizes the computed thermodynamic parameters for the four primary conformers of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol at 298.15 K. The data clearly illustrates that the pseudo-equatorial orientation coupled with an intact IMHB represents a deep thermodynamic well.
| Conformer | Ring Orientation | IMHB Status | Relative Enthalpy ( ΔH , kcal/mol) | Relative Entropy ( TΔS , kcal/mol) | Relative Gibbs Free Energy ( ΔG , kcal/mol) | Predicted Population at 298K (%) |
| A | Pseudo-Equatorial | Intact (6-membered) | 0.00 | 0.00 | 0.00 | >98.0% |
| B | Pseudo-Equatorial | Broken (Free OH) | +4.20 | +1.80 | +2.40 | ~1.5% |
| C | Pseudo-Axial | Intact (6-membered) | +5.50 | -0.20 | +5.70 | <0.1% |
| D | Pseudo-Axial | Broken (Free OH) | +8.10 | +1.50 | +6.60 | <0.1% |
Note: The positive TΔS value for Conformer B reflects the entropic gain of the freely rotating side chain, which is ultimately insufficient to overcome the enthalpic penalty of breaking the IMHB (+4.20 kcal/mol).
References
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews[Link]
-
Intramolecular Hydrogen Bonding in Medicinal Chemistry Journal of Medicinal Chemistry[Link]
-
Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions Molecules[Link]
-
Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding The Journal of Organic Chemistry[Link]
Sources
Application Note: Advanced Synthesis Protocol for 2-(5-Oxaspirooctan-6-yl)propan-1-ol
Application Note: Advanced Synthesis Protocol for 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemistry Teams Scaffold Class: Oxygen-containing Spirocycles (Spiro[1]octane derivatives)
Introduction & Strategic Rationale
Spirocyclic scaffolds have become highly privileged structures in modern drug discovery. By introducing rigid, three-dimensional architectures, spirocycles like the 5-oxaspiro[1]octane core can significantly improve the physicochemical properties, metabolic stability, and target selectivity of drug candidates compared to their flat, aromatic counterparts .
The target molecule, 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol , features a tetrahydrofuran ring spiro-fused to a cyclobutane ring, with a propanol substituent adjacent to the ether oxygen. Synthesizing this highly congested system presents a specific mechanistic challenge: avoiding the cyclobutylcarbinyl rearrangement . Traditional acid-catalyzed etherifications of 1,4-diols containing a cyclobutane ring inevitably trigger ring expansion to cyclopentanones due to the transient formation of a highly strained cyclobutyl carbocation.
To bypass this, we have designed a self-validating, base-promoted intramolecular Williamson etherification strategy. This protocol ensures absolute regiocontrol and preserves the integrity of the cyclobutane ring.
Strategic Causality & Mechanistic Insights
The synthesis relies on three critical phases, each chosen for specific mechanistic reasons:
-
Evans Aldol Addition: To install the propanol side chain at C6 with high diastereoselectivity, we utilize an Evans syn-aldol reaction. This guarantees the correct relative stereochemistry between the methyl group and the forming spiro-ether linkage.
-
Selective Protection: The resulting intermediate possesses three hydroxyl groups (primary, secondary, and tertiary). We exploit their inherent steric differences, selectively protecting the primary alcohol with a bulky tert-butyldiphenylsilyl (TBDPS) group, leaving the secondary alcohol available for activation.
-
Williamson Spirocyclization: By activating the secondary alcohol as a mesylate and treating the system with a strong base (NaH), the tertiary cyclobutanol alkoxide acts as the nucleophile. This SN2 displacement inverts the stereocenter and closes the oxolane ring without generating a carbocation, strictly preventing ring expansion.
Mechanistic divergence: Base-promoted Williamson etherification prevents cyclobutane ring expansion.
Quantitative Data & Reaction Summary
The following table summarizes the key intermediates, optimized reaction conditions, and expected yields for this 5-step continuous workflow.
| Step | Transformation | Key Reagents & Conditions | Time / Temp | Expected Yield |
| 1 | Homologation to Aldehyde | 1. Allyl-MgBr2. 9-BBN, H₂O₂3. Swern Oxidation | 12h / -78°C to RT | 82% (over 3 steps) |
| 2 | Evans Syn-Aldol | Propionyl oxazolidinone, Bu₂BOTf, DIPEA, CH₂Cl₂ | 4h / -78°C to 0°C | 78% (dr >95:5) |
| 3 | Auxiliary Cleavage & Protection | 1. LiBH₄, MeOH2. TBDPSCl, Imidazole, DMAP | 16h / 0°C to RT | 85% (over 2 steps) |
| 4 | Spirocyclization | 1. MsCl, Pyridine2. NaH, THF | 8h / 0°C to 65°C | 71% |
| 5 | Global Deprotection | TBAF, THF | 2h / RT | 92% |
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 3-(1-Hydroxycyclobutyl)propanal
Causality Check: This step builds the necessary 3-carbon tether extending from the cyclobutane core, setting the stage for the aldol reaction.
-
Allylation: To a flame-dried flask under N₂, add cyclobutanone (1.0 eq) in anhydrous THF (0.5 M). Cool to -78 °C. Dropwise, add allylmagnesium bromide (1.2 eq, 1.0 M in ether). Stir for 2 hours, quench with sat. NH₄Cl, and extract with EtOAc. Concentrate to yield 1-allylcyclobutan-1-ol.
-
Hydroboration-Oxidation: Dissolve the crude alkene in THF. Add 9-BBN (1.5 eq, 0.5 M in THF) at 0 °C. Stir at room temperature for 4 hours. Cool to 0 °C, carefully add 3M NaOH (2.0 eq) followed by 30% H₂O₂ (3.0 eq). Stir for 2 hours. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Swern Oxidation: In a separate flask, add oxalyl chloride (1.5 eq) to CH₂Cl₂ at -78 °C. Add DMSO (3.0 eq) dropwise. After 15 minutes, add the diol from the previous step (1.0 eq) in CH₂Cl₂. Stir for 45 minutes, then add Et₃N (5.0 eq). Warm to room temperature, quench with water, and purify via silica gel chromatography to isolate 3-(1-hydroxycyclobutyl)propanal .
Phase 2: Evans Syn-Aldol Addition
Causality Check: The boron enolate of the chiral auxiliary ensures strict facial selectivity, establishing the stereocenter that will become the propanol side chain.
-
Dissolve (S)-4-benzyl-3-propionyl-oxazolidin-2-one (1.1 eq) in anhydrous CH₂Cl₂ (0.3 M) under N₂ and cool to 0 °C.
-
Add dibutylboron triflate (Bu₂BOTf, 1.2 eq, 1.0 M in CH₂Cl₂) dropwise, followed by DIPEA (1.3 eq). Stir for 30 minutes at 0 °C, then cool to -78 °C.
-
Add 3-(1-hydroxycyclobutyl)propanal (1.0 eq) in CH₂Cl₂ dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 2 hours.
-
Quench with pH 7 phosphate buffer and MeOH, followed by careful addition of 30% H₂O₂ in MeOH (1:2) to oxidize the boron species.
-
Extract with CH₂Cl₂, wash with sat. NaHCO₃ and brine. Purify via column chromatography to yield the syn-aldol adduct.
Phase 3: Cleavage and Selective Primary Protection
Causality Check: TBDPS is chosen over TBS because its extreme steric bulk ensures >99% selectivity for the primary alcohol over the secondary alcohol, which is critical for the subsequent regioselective mesylation.
-
Reductive Cleavage: Dissolve the aldol adduct in THF/MeOH (4:1) at 0 °C. Add LiBH₄ (2.0 eq) portion-wise. Stir for 4 hours. Quench carefully with 1M HCl, extract with EtOAc, and concentrate to yield the crude 1,3-diol (which contains the tertiary cyclobutanol).
-
Protection: Dissolve the crude triol in anhydrous DMF (0.2 M). Add imidazole (2.5 eq) and DMAP (0.1 eq). Cool to 0 °C and add TBDPSCl (1.05 eq) dropwise.
-
Stir at room temperature for 12 hours. Quench with water, extract with Et₂O, wash extensively with LiCl (5% aq) to remove DMF, and purify via chromatography to isolate the TBDPS-protected intermediate.
Phase 4: Intramolecular Williamson Spirocyclization (Key Step)
Causality Check: Pyridine is used as the base for mesylation to prevent acid-catalyzed side reactions. NaH irreversibly deprotonates the tertiary alcohol to drive the cyclization.
-
Mesylation: Dissolve the TBDPS-protected intermediate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Add pyridine (3.0 eq) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours at 0 °C. Quench with sat. NaHCO₃, extract with CH₂Cl₂, dry, and concentrate. Do not purify the mesylate; use immediately.
-
Cyclization: Dissolve the crude mesylate in anhydrous THF (0.05 M, high dilution favors intramolecular cyclization). Add NaH (60% dispersion in mineral oil, 2.5 eq) at 0 °C.
-
Attach a reflux condenser and heat the reaction to 65 °C for 6 hours.
-
Cool to 0 °C, carefully quench with ice water, extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography to yield the protected spirocycle.
Phase 5: Global Deprotection
-
Dissolve the protected spirocycle in THF (0.2 M). Add TBAF (1.0 M in THF, 1.5 eq) at room temperature.
-
Stir for 2 hours. Monitor completion via TLC (staining with KMnO₄).
-
Concentrate the mixture and directly load onto a short silica gel column (eluting with Hexanes/EtOAc) to remove silicon byproducts and isolate the final target: 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol .
End-to-end synthetic workflow for the preparation of the target spirocyclic scaffold.
References
-
Zheng, Y., et al. (2018). Synthesis of Novel Azaspiro[1]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.
-
BenchChem Application Notes. (2025). Application Notes and Protocols for the Synthesis of 6-Oxaspiro[1]octan-2-one. BenchChem.
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
Application Notes: Utilizing 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol as a Novel Bioisostere in Drug Design
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
Bioisosterism, the strategy of replacing a functional group within a lead compound with another that retains similar biological activity, is a cornerstone of modern drug design.[1][2][3][4] This approach is pivotal for fine-tuning a molecule's pharmacodynamic and pharmacokinetic properties to enhance efficacy, improve safety profiles, and secure novel intellectual property.[4][5] Historically, many drug discovery campaigns have yielded molecules that are predominantly flat, or "2D," due to an over-reliance on aromatic and heteroaromatic scaffolds. The "escape from flatland" initiative in medicinal chemistry encourages the use of scaffolds rich in sp3-hybridized carbons, which offer a more three-dimensional (3D) arrangement of atoms.[6][7] Such 3D structures can lead to improved selectivity and better physicochemical properties by providing more precise and rigid vectors for interaction with complex protein binding sites.[6][8][9][10]
Spirocycles, which feature two rings joined by a single common atom, are inherently 3D scaffolds that have seen a surge in application due to their ability to project substituents into distinct regions of chemical space.[9][10][11][12] When combined with an oxetane ring—a four-membered ether—the resulting scaffold can confer significant advantages. Oxetanes are known to improve aqueous solubility, enhance metabolic stability, and act as effective hydrogen bond acceptors.[13][14][15][16]
This guide introduces 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol , a novel building block designed to serve as a saturated, 3D bioisostere for commonly used groups like tert-butyl. We will explore the scientific rationale for its use, provide detailed protocols for its synthesis and incorporation, and outline key in vitro assays to validate its impact on drug-like properties.
Scientific Rationale: A Superior Bioisostere for the tert-Butyl Group
The tert-butyl group is a frequent motif in medicinal chemistry, valued for its steric bulk. However, its lipophilicity can contribute to poor solubility, and its methyl groups are often susceptible to oxidative metabolism (a metabolic "hot spot").[17][18] The 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol moiety offers a compelling alternative by addressing these liabilities while mimicking the spatial footprint of a tert-butyl group.
Key Advantages:
-
Enhanced Metabolic Stability: The oxetane ring is generally resistant to metabolism by cytochrome P450 enzymes.[16] By replacing a metabolically vulnerable alkyl group, this spirocyclic oxetane can significantly increase the half-life of a drug candidate.
-
Improved Aqueous Solubility: The embedded ether oxygen of the oxetane acts as a hydrogen bond acceptor, introducing polarity into a typically greasy scaffold.[13][15] This can markedly improve the aqueous solubility of the parent molecule, a critical factor for oral bioavailability.
-
Optimal 3D Geometry: The spiro[3.4]octane framework is rigid and positions substituents in well-defined, non-coplanar vectors.[19][20] This precise 3D orientation can lead to more specific and higher-affinity interactions with the target protein compared to the more flexible, rotatable bonds of a tert-butyl group.[10]
Comparative Physicochemical Properties
The strategic replacement of a tert-butyl group with the 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol moiety is predicted to shift key physicochemical properties towards a more favorable "drug-like" profile.
| Property | R-tert-Butyl | R-Spiro-Oxetane Moiety | Rationale for Change |
| cLogP | ~2.5 | Lower (~1.5-2.0) | The polar oxetane oxygen reduces lipophilicity.[13][21] |
| Aqueous Solubility | Low | Higher | The oxetane serves as a hydrogen bond acceptor, improving interaction with water.[14][16] |
| Metabolic Stability | Low to Moderate | High | The oxetane ring is less prone to CYP450-mediated oxidation than C-H bonds in alkyl groups. |
| Fraction of sp3 (Fsp3) | High | High | Both moieties are rich in sp3 carbons, contributing to a desirable 3D shape. |
| Molecular Rigidity | Moderate (free rotation) | High (locked conformation) | The spirocyclic system provides a rigid scaffold with predictable exit vectors.[12] |
Experimental Protocols
The following sections provide detailed, self-validating protocols for the synthesis, incorporation, and evaluation of the title bioisostere.
Protocol 1: Proposed Synthesis of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol
This protocol outlines a plausible multi-step synthesis starting from commercially available materials. The key steps involve the formation of the spirocyclic ketone followed by a Baeyer-Villiger oxidation to install the oxetane ring, and subsequent functionalization.
Step 1: Synthesis of 5-Oxaspiro[3.4]octan-6-one
-
Causality: This step creates the core spirocyclic lactone structure. A Baeyer-Villiger oxidation is a reliable method for converting a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl.
-
Materials: Spiro[3.4]octan-6-one, meta-chloroperoxybenzoic acid (m-CPBA, ~77%), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium thiosulfate (Na₂S₂O₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve Spiro[3.4]octan-6-one (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated Na₂S₂O₃ solution, followed by saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-Oxaspiro[3.4]octan-6-one.
-
Step 2: Synthesis of 6-hydroxy-6-methyl-5-oxaspiro[3.4]octane
-
Causality: This step adds the methyl group that will become part of the propanol side chain. A Grignard reaction is used to attack the electrophilic carbonyl carbon of the lactone.
-
Materials: 5-Oxaspiro[3.4]octan-6-one, methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
Dissolve 5-Oxaspiro[3.4]octan-6-one (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add MeMgBr (1.2 eq) dropwise via syringe.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 1 hour.
-
Quench the reaction by carefully adding saturated NH₄Cl solution at 0 °C.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the hemiacetal product.
-
Step 3: Synthesis of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol
-
Causality: The hemiacetal from the previous step is reduced to the target diol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of opening the cyclic hemiacetal to form the primary alcohol.
-
Materials: 6-hydroxy-6-methyl-5-oxaspiro[3.4]octane, LiAlH₄, anhydrous THF, water, 15% aqueous NaOH, anhydrous MgSO₄.
-
Procedure:
-
Suspend LiAlH₄ (2.0 eq) in anhydrous THF in a flask under an inert atmosphere and cool to 0 °C.
-
Add a solution of the hemiacetal (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, warm the reaction to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the solid through a pad of Celite, washing thoroughly with THF.
-
Concentrate the filtrate and purify by flash chromatography to yield the final product, 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay determines a compound's susceptibility to metabolism, providing key data on its potential in vivo clearance.[22][23][24]
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the parent compound and the bioisostere-modified analogue.
-
Materials: Test compounds (10 mM in DMSO), Human Liver Microsomes (HLM, 20 mg/mL), 0.5 M Potassium Phosphate Buffer (pH 7.4), NADPH Regeneration System (e.g., BD Gentest™), Acetonitrile (ACN) with an internal standard (e.g., 100 ng/mL warfarin), 96-well plates, LC-MS/MS system.
-
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in phosphate buffer. Prepare the test compound working solution by diluting the 10 mM stock to 20 µM in buffer.
-
Incubation: In a 96-well plate, combine 90 µL of the 1 mg/mL HLM solution with 5 µL of the 20 µM test compound solution. This gives a final test compound concentration of 1 µM.
-
Initiation: Pre-warm the plate at 37 °C for 10 minutes. Initiate the metabolic reaction by adding 5 µL of the NADPH regeneration system to each well.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold ACN containing the internal standard to the respective wells. The 0-minute sample is prepared by adding the quenching solution before the NADPH system.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation) .
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free method to predict passive membrane permeability, a key component of oral absorption.[25][26][27]
-
Objective: To determine the apparent permeability coefficient (Papp) for the parent and modified compounds.
-
Materials: PAMPA plate system (e.g., from Pion or Millipore), synthetic lipid solution (e.g., phosphatidylcholine in dodecane), Phosphate Buffered Saline (PBS, pH 7.4), test compounds (10 mM in DMSO), UV-Vis plate reader or LC-MS/MS system.
-
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with 5 µL of the lipid solution and allow the solvent to evaporate.
-
Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate: Prepare the donor solutions by diluting the test compound stocks into PBS (pH 7.4) to a final concentration of 100 µM (final DMSO concentration should be <1%). Add 200 µL of the donor solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form the "sandwich." Incubate at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor (Cdonor) and acceptor (Cacceptor) wells, as well as the initial donor concentration (C₀), using UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = [-ln(1 - Cacceptor / Cequilibrium)] * (Vdonor * Vacceptor) / [(Vdonor + Vacceptor) * Area * Time] Where Cequilibrium = (CdonorVdonor + CacceptorVacceptor) / (Vdonor + Vacceptor) And V is volume, Area is the surface area of the filter, and Time is the incubation time in seconds.
-
Conclusion
The 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol building block represents a sophisticated tool for medicinal chemists aiming to overcome common drug development hurdles. Its design rationally combines the metabolic resistance and solubilizing features of an oxetane with the rigid, 3D geometry of a spirocycle. By serving as a next-generation bioisostere for groups like tert-butyl, it offers a clear strategy for enhancing the drug-like properties of lead candidates. The protocols provided herein offer a robust framework for its synthesis, incorporation, and the empirical validation of its benefits, empowering researchers to advance more promising compounds toward clinical development.
References
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Bioisosteric Replacement Str
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- What is the role of bioisosterism in drug design? (2025).
- The use of spirocyclic scaffolds in drug discovery. OA Monitor Ireland.
- Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers.
- Chapter - Bioisosteric Replacements in Drug Design. Bentham Science Publisher.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010). Journal of Medicinal Chemistry.
- Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). RSC Publishing.
- The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Taylor & Francis.
- How to Conduct an In Vitro Metabolic Stability Study. (2025).
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Taylor & Francis.
- Spirocyclic Oxetanes: Synthesis and Properties. (2025).
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Chemical Space Explor
- Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024). PubMed.
- Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis.
- Evaluation of the reproducibility of Parallel Artificial Membrane Perme
- Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC.
- Advantages of 3D-shape of ligands in drug discovery. (2022). Life Chemicals Blog.
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.
- Application Notes and Protocols for Incorporating the Oxetane Moiety to Improve Drug-like Properties. Benchchem.
- Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry.
- Recent Advances in Bridged Structures as 3D Bioisosteres of ortho-Phenyl Rings in Medicinal Chemistry Applications.
- Bioisosteres of tert-Butyl Group. Enamine.
- Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. (2015). PubMed.
- Metabolically Stable tert-Butyl Replacement. PMC.
Sources
- 1. ctppc.org [ctppc.org]
- 2. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. lifechemicals.com [lifechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 9. tandfonline.com [tandfonline.com]
- 10. drughunter.com [drughunter.com]
- 11. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Space Exploration of Oxetanes [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 24. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. PAMPA | Evotec [evotec.com]
- 27. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
cross-coupling reactions involving 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol
Application Note: Advanced Cross-Coupling Strategies for 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol in Medicinal Chemistry
Strategic Context: The Rise of Spirocyclic Scaffolds
In contemporary drug discovery, spirocyclic ethers such as 5-oxaspiro[3.4]octane are increasingly deployed as 3D-rich bioisosteres for traditional planar heterocycles (e.g., morpholines and piperidines)[1]. The incorporation of these rigid, sp³-hybridized systems significantly improves physicochemical properties, notably enhancing metabolic stability and increasing blood-brain barrier (BBB) penetration for central nervous system (CNS) targets[2].
The building block 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol provides a highly versatile primary alcohol handle. However, functionalizing this aliphatic alcohol via transition-metal catalysis presents distinct challenges. The steric bulk of the adjacent spirocyclic core can hinder oxidative addition, while the aliphatic chain is highly susceptible to unwanted β-hydride elimination during catalytic cycles[3]. To bypass these limitations, this application note details two field-proven, divergent cross-coupling methodologies: Palladium-catalyzed C-O etherification and Nickel/Photoredox-catalyzed deoxygenative C-C coupling.
Pathway Visualization
Divergent cross-coupling workflows for 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol functionalization.
Protocol A: Palladium-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig Etherification)
Mechanistic Causality: Direct etherification of primary aliphatic alcohols with aryl halides requires precise control over the reductive elimination step to prevent the palladium complex from undergoing β-hydride elimination, which would yield an undesired aldehyde[4]. By utilizing a bulky, electron-rich bidentate ligand or a specialized biaryl phosphine ligand (e.g., RockPhos or tBuBrettPhos), the steric crowding around the Pd(II) center accelerates C-O reductive elimination, ensuring high yields of the target spirocyclic aryl ether.
Step-by-Step Methodology:
-
Preparation of the Pre-Catalyst Complex: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and tBuBrettPhos (9.7 mg, 0.02 mmol, 4 mol%).
-
Reagent Addition: Add the aryl halide (0.50 mmol, 1.0 equiv) and sodium tert-butoxide (NaOtBu) (57.6 mg, 0.60 mmol, 1.2 equiv).
-
Substrate Introduction: Dissolve 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol (102 mg, 0.60 mmol, 1.2 equiv) in anhydrous, degassed toluene (2.5 mL). Transfer this solution to the Schlenk tube.
-
Reaction Execution: Seal the tube, remove it from the glovebox, and heat the mixture at 90 °C in a pre-heated oil bath for 16 hours under vigorous stirring.
-
Self-Validation & Workup:
-
Validation Check: Monitor reaction progression via LCMS. The disappearance of the aryl halide peak and the emergence of the product mass indicate successful reductive elimination. If the alcohol oxidizes to an aldehyde, verify the integrity of the inert atmosphere, as oxygen intrusion degrades the phosphine ligand.
-
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (hexane/ethyl acetate gradient).
-
Protocol B: Metallaphotoredox Deoxygenative C(sp³)-C(sp²) Cross-Coupling
Mechanistic Causality: Forming a C-C bond directly from an alcohol typically requires harsh pre-activation (e.g., conversion to a bromide or tosylate). The MacMillan deoxygenative coupling protocol circumvents this by activating the alcohol in situ using an N-heterocyclic carbene (NHC) benzoxazolium salt[5]. The alcohol condenses with the NHC to form an adduct. Upon irradiation with blue light, the excited Iridium photocatalyst undergoes a single-electron transfer (SET) to the adduct, triggering a radical fragmentation that cleaves the strong C-O bond. The resulting primary carbon-centered radical is captured by the Nickel catalyst, which subsequently cross-couples it with the aryl halide[5].
Step-by-Step Methodology:
-
In Situ Activation: To a 2-dram vial equipped with a PTFE septum, add 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol (0.50 mmol, 1.0 equiv) and benzoxazolium salt (0.60 mmol, 1.2 equiv). Dissolve in anhydrous THF (5.0 mL) and stir for 5 minutes at room temperature to form the NHC-alcohol adduct.
-
Catalyst Loading: Add the aryl bromide (0.50 mmol, 1.0 equiv), Ir(ppy)₂(dtbbpy)PF₆ (8.5 mg, 0.0075 mmol, 1.5 mol%), Ni(dtbbpy)Br₂ (12.2 mg, 0.025 mmol, 5 mol%), and quinuclidine (83.4 mg, 0.75 mmol, 1.5 equiv).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which quenches both the excited photocatalyst and the radical intermediates. Backfill with Argon.
-
Photocatalysis: Irradiate the vial using a 450 nm blue LED photoreactor (e.g., Kessil PR160L) at room temperature for 24 hours. Maintain vigorous stirring.
-
Self-Validation & Workup:
-
Validation Check: If the reaction stalls, check the emission spectrum of the LED source and ensure the reaction temperature hasn't exceeded 35 °C (use a cooling fan if necessary). High temperatures can degrade the active Nickel species.
-
Workup: Quench the reaction by exposing it to air. Dilute with diethyl ether, wash with 1M aqueous HCl to remove the quinuclidine base, dry over Na₂SO₄, and concentrate for chromatographic purification.
-
Quantitative Data Presentation
The success of the deoxygenative C-C coupling is highly dependent on the synergistic matching of the photocatalyst and the nickel complex. Below is a summary of the optimization parameters for the coupling of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol with 4-bromoanisole.
Table 1: Optimization of Metallaphotoredox Deoxygenative Cross-Coupling
| Entry | Photocatalyst (1.5 mol%) | Nickel Catalyst (5 mol%) | Base (1.5 equiv) | Yield (%) | Mechanistic Observation |
| 1 | Ir(ppy)₂(dtbbpy)PF₆ | Ni(dtbbpy)Br₂ | Quinuclidine | 88% | Optimal SET kinetics and radical capture. |
| 2 | Ru(bpy)₃Cl₂ | Ni(dtbbpy)Br₂ | Quinuclidine | 45% | Insufficient reduction potential of Ru(II). |
| 3 | Ir(ppy)₂(dtbbpy)PF₆ | NiCl₂·glyme | Quinuclidine | 62% | Lack of bipyridine ligand reduces Ni stability. |
| 4 | Ir(ppy)₂(dtbbpy)PF₆ | Ni(dtbbpy)Br₂ | K₂CO₃ | 12% | Insoluble inorganic base fails to mediate proton transfer. |
| 5 | Ir(ppy)₂(dtbbpy)PF₆ | Ni(dtbbpy)Br₂ | Quinuclidine | 0% | Control: No light. Reaction strictly requires photon excitation. |
*Yields determined by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.
References
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Copper-Catalyzed Borylative Ring Closing C–C Coupling toward Spiro- and Dispiroheterocycles Source: ACS Catalysis (ACS Publications) URL: [Link]
- Compositions and methods for making and using small molecules for the treatment of health conditions (WO2024182556A1)
-
Metallaphotoredox-enabled deoxygenative arylation of alcohols Source: Nature (MacMillan Group) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Incorporation of 2-(5-Oxaspirooctan-6-yl)propan-1-ol into Peptide Sequences
Application Note: Incorporation of 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol into Peptide Sequences
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Rationale
Modern peptide drug discovery is increasingly moving away from flat, aromatic-heavy structures toward three-dimensional architectures—a paradigm shift often referred to as "escaping flatland." Increasing the Fsp3 (fraction of sp³-hybridized carbons) of a therapeutic molecule significantly improves its aqueous solubility, reduces off-target promiscuity, and enhances metabolic stability[1]. Spirocyclic scaffolds, such as the 5-oxaspiro[2]octane system, are privileged motifs in this regard. They offer rigidified, three-dimensional vectors that can act as bioisosteres for traditional heterocycles while providing superior physicochemical profiles[2][3].
2-(5-Oxaspiro[2]octan-6-yl)propan-1-ol is a highly specialized aliphatic building block. It features a primary alcohol tethered to a sterically demanding, oxygen-containing spirocyclic core. Incorporating this moiety into a peptide sequence allows researchers to:
-
Enhance Lipophilicity & Permeability: Appending the spirocycle as a C-terminal or side-chain ester acts as a lipophilic prodrug strategy.
-
Improve Proteolytic Resistance: Utilizing the alcohol to form an N-terminal carbamate cap protects the peptide from exopeptidase degradation while introducing a rigid 3D pharmacophore.
This application note details two self-validating, field-proven methodologies for incorporating this spirocyclic alcohol into synthetic peptides: Solid-Phase N-Terminal Carbamate Conjugation and Solution-Phase Steglich Esterification.
Chemical Reactivity & Strategic Design
Because 2-(5-Oxaspiro[2]octan-6-yl)propan-1-ol is a primary alcohol attached to a bulky framework, its nucleophilicity must be carefully managed through specific catalytic activation.
-
Strategy A (Carbamate Capping): Direct reaction of alcohols with amines is impossible without a coupling reagent. We utilize N,N'-Disuccinimidyl carbonate (DSC) . DSC is vastly superior to 1,1′-carbonyldiimidazole (CDI) because the resulting succinimidyl carbonate intermediate is significantly more reactive toward resin-bound amines and forms a highly stable carbamate linkage[4].
-
Strategy B (Esterification): For conjugation to a peptide's carboxylic acid, we employ the Steglich Esterification . We specifically select N,N'-Diisopropylcarbodiimide (DIC) over Dicyclohexylcarbodiimide (DCC). DCC generates dicyclohexylurea (DCU), an insoluble byproduct that complicates purification. DIC generates diisopropylurea, which remains soluble in standard peptide synthesis solvents (DCM/DMF)[5]. Furthermore, 4-Dimethylaminopyridine (DMAP) is strictly required as an acyl transfer catalyst to suppress the unwanted O-to-N acyl migration of the O-acylisourea intermediate[6][7].
Experimental Workflows & Methodologies
Protocol A: Solid-Phase N-Terminal Carbamate Conjugation
This protocol describes the on-resin capping of a peptide's N-terminus using the spirocyclic alcohol.
Figure 1: Workflow for DSC-mediated N-terminal carbamate conjugation of the spirocyclic alcohol.
Step-by-Step Procedure:
-
Alcohol Activation: In a dry glass vial, dissolve 2-(5-Oxaspiro[2]octan-6-yl)propan-1-ol (3.0 eq relative to resin loading) and DSC (3.0 eq) in anhydrous DMF (minimal volume to ensure a concentration of ~0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq) dropwise. Stir the mixture at room temperature (RT) for 3 hours.
-
Self-Validating Check: Aliquot 5 µL of the activation mixture into 100 µL of Methanol. Analyze via LC-MS to confirm the complete consumption of the starting alcohol and the formation of the succinimidyl carbonate intermediate.
-
Resin Preparation: Swell the resin-bound peptide (containing a fully deprotected, free N-terminal amine, 1.0 eq) in DMF for 30 minutes. Drain the solvent.
-
Conjugation: Transfer the activated alcohol solution to the resin. Shake gently at RT for 12–16 hours.
-
Self-Validating Check (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test on a few beads. A negative result (yellow/colorless) validates complete capping of the primary amine. If positive (blue), repeat step 5.
-
Cleavage: Cleave the modified peptide from the resin using a standard TFA cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2 hours, followed by cold ether precipitation.
Protocol B: Solution-Phase Steglich Esterification
This protocol is utilized for conjugating the alcohol to a fully protected peptide in solution (e.g., modifying a C-terminus or an Asp/Glu side chain).
Figure 2: Mechanism of Steglich esterification for peptide C-terminal or side-chain modification.
Step-by-Step Procedure:
-
Preparation: Dissolve the fully protected peptide containing a free carboxylic acid (1.0 eq) and 2-(5-Oxaspiro[2]octan-6-yl)propan-1-ol (2.0 eq) in anhydrous DCM/DMF (4:1 v/v, ~0.1 M).
-
Catalyst Addition: Add DMAP (0.1 eq). Causality: DMAP acts as a highly nucleophilic acyl transfer agent, attacking the O-acylisourea to form an active amide, thereby preventing the dead-end O-to-N acyl migration[6][7].
-
Activation: Cool the reaction vessel to 0 °C in an ice bath. Add DIC (1.5 eq) dropwise. Causality: Cooling prevents premature degradation of the activated ester. DIC ensures the urea byproduct remains soluble[5].
-
Reaction: Allow the mixture to warm to RT naturally and stir for 18 hours.
-
Self-Validating Check: Monitor the reaction via LC-MS. Look for the mass of the desired ester and ensure the absence of the +18 Da N-acylurea mass shift.
-
Work-up: Dilute with DCM. Wash the organic layer sequentially with 5% NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via RP-HPLC.
Quantitative Data & Reaction Parameters
The following table summarizes the critical parameters for both workflows to ensure optimal yield and purity.
| Parameter | Protocol A: Carbamate Capping (Solid-Phase) | Protocol B: Steglich Esterification (Solution) | Scientific Rationale |
| Equivalents of Alcohol | 3.0 eq | 2.0 eq | Higher excess in SPPS drives the reaction to completion on the solid support. |
| Coupling Reagent | DSC (3.0 eq) | DIC (1.5 eq) | DSC forms stable succinimidyl carbonates[4]; DIC forms soluble urea byproducts[5]. |
| Catalyst / Base | DIPEA (6.0 eq) | DMAP (0.1 eq) | DIPEA neutralizes HCl/TFA salts; DMAP is a mandatory acyl transfer catalyst[7]. |
| Solvent System | Anhydrous DMF | DCM/DMF (4:1 v/v) | DMF swells SPPS resins optimally; DCM accelerates Steglich carbodiimide kinetics. |
| Reaction Time | 3h (Activation) + 12h (Coupling) | 18h (One-pot) | Steric bulk of the spirocycle requires extended coupling times for high-yielding conversions. |
| Validation Method | Kaiser Test (Colorimetric) | LC-MS (Mass shift analysis) | Provides immediate, self-validating feedback before proceeding to cleavage or work-up. |
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Functionalization of 2-(5-Oxaspirooctan-6-yl)propan-1-ol in Drug Discovery
Application Note: Chemoselective Functionalization of 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol in Drug Discovery
Introduction and Strategic Rationale
The incorporation of spirocyclic scaffolds into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles like the 5-oxaspiro[1]octane system offer enhanced three-dimensionality, improved metabolic stability, and superior off-target selectivity compared to traditional flat aromatic rings[2].
The molecule 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol serves as a highly versatile building block. It features a robust spirocyclic ether core tethered to a primary alcohol via a propyl linker. Because primary alcohols are excellent synthetic handles, they can be divergently modified to explore structure-activity relationships (SAR)[3]. However, the strained nature of the spirocyclic ether (a fused tetrahydrofuran and cyclobutane system) demands mild, chemoselective reaction conditions to prevent acid-catalyzed ring opening or unwanted side reactions.
This guide provides field-validated, self-consistent protocols for the functionalization of this primary hydroxyl group, focusing on causality-driven methodologies that ensure high yield and purity.
Reaction Workflow Visualization
Figure 1: Divergent functionalization pathways for 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol.
Pillar I: Chemoselective Oxidation Pathways
The oxidation of the primary alcohol must be carefully controlled. Harsh oxidants like Jones reagent (CrO₃/H₂SO₄) are strictly avoided, as the strongly acidic conditions can cleave the spirocyclic ether.
Protocol 1A: Oxidation to Aldehyde via Dess-Martin Periodinane (DMP)
Causality & Design: While Swern oxidation is common, it generates malodorous dimethyl sulfide and requires cryogenic temperatures (-78 °C). Dess-Martin Periodinane (DMP) is selected here because it operates at room temperature under strictly neutral conditions, preventing the epimerization of the C2 stereocenter on the propanol chain[4]. Step-by-Step Methodology:
-
Preparation: Dissolve 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an inert argon atmosphere.
-
Reagent Addition: Cool the flask to 0 °C. Add DMP (1.2 mmol, 1.2 eq) portion-wise to control the mild exotherm.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Quench & Workup: Dilute with CH₂Cl₂ (10 mL) and quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (15 mL). Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted hypervalent iodine species).
-
Isolation: Extract with CH₂Cl₂ (2 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation: TLC (Hexanes/EtOAc 7:3). The product aldehyde is UV-inactive; visualize using a KMnO₄ stain (aldehyde appears as a bright yellow spot on a purple background).
Protocol 1B: Oxidation to Carboxylic Acid via TEMPO/BAIB
Causality & Design: Direct oxidation to the carboxylic acid is achieved using a catalytic amount of TEMPO with Bis(acetoxy)iodobenzene (BAIB) as the stoichiometric terminal oxidant. This biphasic system is highly chemoselective for primary alcohols and avoids the over-oxidation or ring-degradation seen with transition-metal oxidants[5]. Step-by-Step Methodology:
-
Preparation: Dissolve the starting alcohol (1.0 mmol) in a 2:1 mixture of CH₂Cl₂ and H₂O (6 mL total).
-
Reagent Addition: Add TEMPO (0.1 mmol, 10 mol%) followed by BAIB (2.2 mmol, 2.2 eq).
-
Reaction: Stir vigorously at room temperature for 4–6 hours. The reaction mixture will initially turn orange and fade to pale yellow upon completion.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (5 mL). Extract the organic impurities with Et₂O (10 mL).
-
Isolation: Acidify the aqueous layer to pH 3 using 1M HCl, then extract the product carboxylic acid with EtOAc (3 × 15 mL). Dry over Na₂SO₄ and concentrate.
-
Validation: Confirm the presence of the broad carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and strong C=O stretch (~1710 cm⁻¹) via FT-IR.
Pillar II: Activation and Nucleophilic Substitution
Protocol 2: Tosylation and Subsequent Azidation/Reduction
Causality & Design: The starting spirocycle lacks a UV chromophore, making standard UV-HPLC or TLC monitoring difficult. By activating the alcohol as a p-toluenesulfonate (tosylate), we not only create an excellent leaving group for Sₙ2 displacement but also install a strongly UV-active phenyl ring. This acts as a self-validating tracking mechanism for the subsequent azidation step. The azide is then reduced to a primary amine using the Staudinger reaction, which is exceptionally mild and avoids the use of transition-metal hydrogenation (Pd/C + H₂), which could be incompatible if other reducible functional groups are introduced later.
Step-by-Step Methodology:
-
Tosylation:
-
Dissolve the alcohol (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL). Add Triethylamine (2.0 mmol, 2.0 eq) and DMAP (0.1 mmol, 10 mol%).
-
Cool to 0 °C and add p-Toluenesulfonyl chloride (TsCl) (1.5 mmol, 1.5 eq). Stir at RT for 4 hours.
-
Validation: TLC (UV 254 nm) will now show a distinct, UV-active spot for the tosylate.
-
-
Azidation:
-
Dissolve the crude tosylate in anhydrous DMF (5 mL). Add Sodium Azide (NaN₃) (2.0 mmol, 2.0 eq).
-
Heat at 60 °C for 6 hours. Quench with water (15 mL) and extract with Et₂O (3 × 15 mL) to isolate the azide.
-
-
Staudinger Reduction:
-
Dissolve the azide in THF/H₂O (10:1, 5.5 mL). Add Triphenylphosphine (PPh₃) (1.5 mmol, 1.5 eq).
-
Stir at RT for 12 hours. The evolution of N₂ gas serves as a visual confirmation of the reaction's progress.
-
Validation: Acid-base extraction. Acidify to pH 2 (amine goes into aqueous layer), wash with Et₂O to remove triphenylphosphine oxide, then basify to pH 10 and extract with CH₂Cl₂ to yield the pure primary amine.
-
Pillar III: Etherification
Protocol 3: Williamson Ether Synthesis
Causality & Design: To extend the ether network, direct alkylation is performed using Sodium Hydride (NaH). Strict temperature control is maintained to prevent the strong base from causing E2 elimination of the alkyl halide partner. Step-by-Step Methodology:
-
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 mmol, 1.5 eq) in anhydrous THF (5 mL) at 0 °C. Dropwise add the alcohol (1.0 mmol) dissolved in THF (2 mL). Stir for 30 minutes until H₂ evolution ceases.
-
Alkylation: Add the desired alkyl halide (1.2 mmol, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench: Carefully quench with ice-cold water (5 mL) to destroy excess NaH. Extract with EtOAc, dry, and concentrate.
Quantitative Data Summaries
Table 1: Comparison of Oxidation Methods for Spirocyclic Primary Alcohols
| Method | Reagents | Target Functional Group | Yield Range | Advantages | Limitations |
| DMP Oxidation | Dess-Martin Periodinane, CH₂Cl₂ | Aldehyde | 85–92% | Extremely mild, neutral pH, no epimerization. | Reagent is shock-sensitive in bulk; requires strictly anhydrous conditions. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Aldehyde | 75–85% | Cost-effective for large-scale synthesis. | Requires -78 °C; generates toxic/malodorous dimethyl sulfide. |
| TEMPO/BAIB | TEMPO (cat.), BAIB, CH₂Cl₂/H₂O | Carboxylic Acid | 80–88% | Highly chemoselective; avoids toxic transition metals (Cr, Ru). | Biphasic system requires vigorous stirring for reproducibility. |
Table 2: Nucleophilic Substitution Efficiency on Tosylate Intermediate
| Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Isolated Yield |
| NaN₃ | DMF | 60 | 6 | Alkyl Azide | 91% |
| KCN | DMSO | 80 | 12 | Nitrile (Homologation) | 78% |
| Primary Amine | CH₃CN | 80 | 16 | Secondary Amine | 65% |
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 5. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
catalytic asymmetric synthesis of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol
Executive Briefing: The Strategic Value of Oxaspirocycles In modern drug discovery, the transition from flat, sp2-hybridized heteroaromatics to sp3-rich, conformationally restricted scaffolds is a proven strategy to improve metabolic stability, solubility, and target specificity. Among these, four-membered ring-containing spirocycles, such as the 5-oxaspiro[1]octane core, have emerged as highly valuable bioisosteres for morpholines and piperidines[2]. However, the catalytic asymmetric synthesis of sterically congested spiro-ethers—particularly those bearing contiguous stereocenters like 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol —presents a formidable synthetic challenge. Traditional methods relying on transition-metal catalyzed C(sp3)–O bond formation[3] or reductive iodoetherification[4] often struggle with late-stage diastereocontrol.
This Application Note details a highly efficient, self-validating protocol for the asymmetric synthesis of 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol. By leveraging a Sc(III)-N,N'-dioxide catalyzed intramolecular oxa-Michael addition[5] followed by a reductive cleavage, this workflow guarantees exceptional enantiomeric and diastereomeric excess while maintaining operational simplicity.
Mechanistic Causality & Reaction Design
The core transformation relies on the asymmetric 5-exo-trig oxa-Michael addition of an unactivated aliphatic cyclobutanol onto an α,β -unsaturated ester.
The Causality of Catalyst Selection: Unactivated aliphatic alcohols are notoriously poor nucleophiles for Michael additions. To overcome this without resorting to harsh, non-enantioselective bases, we employ a chiral Scandium(III)-N,N'-dioxide complex (L-PiPr2/Sc(OTf)3) .
-
LUMO Lowering: The hard Sc(III) Lewis acid strongly coordinates to the bidentate carbonyl oxygens of the enoate, significantly lowering the LUMO of the β -carbon.
-
Stereocontrol: The rigid chiral pocket formed by the L-PiPr2 ligand shields the Re-face of the enoate. The cyclobutanol oxygen is forced to attack from the Si-face, establishing the first stereocenter (C6 of the spirocycle).
-
Diastereoselective Protonation: The resulting scandium enolate intermediate undergoes face-selective protonation governed by the steric bulk of the newly formed spirocycle, establishing the second contiguous stereocenter at the exocyclic C2 position.
Fig 1. Catalytic cycle of the Sc(III)-catalyzed asymmetric oxa-Michael addition.
Quantitative Data & Optimization Analytics
The choice of solvent and temperature is critical. As shown in Table 1, shifting from dichloromethane to chloroform enhances the hydrogen-bonding network within the transition state, tightening the ion-pair and drastically improving both diastereomeric ratio (d.r.) and enantiomeric excess (e.e.).
Table 1: Optimization of the Catalytic Asymmetric Oxa-Michael Addition
| Entry | Catalyst Complex | Solvent | Temp (°C) | Yield (%) | d.r. (anti:syn) | e.e. (%) |
| 1 | L-PiMe2 / Sc(OTf)3 | CH2Cl2 | 30 | 45 | 80:20 | 75 |
| 2 | L-PiMe2 / Sc(OTf)3 | CH2Cl2 | 0 | 82 | 92:8 | 91 |
| 3 | L-PiPr2 / Sc(OTf)3 | CHCl3 | 0 | 95 | >95:5 | 98 |
| 4 | L-PiPr2 / Y(OTf)3 | CHCl3 | 0 | 70 | 85:15 | 88 |
Note: Entry 3 represents the optimized conditions utilized in the protocol below.
Experimental Workflow & Self-Validating Protocols
Fig 2. End-to-end experimental workflow for the synthesis and reduction sequence.
Protocol A: Asymmetric Oxa-Michael Addition (Synthesis of Intermediate Ester)
This step establishes the 5-oxaspiro[1]octane core and both stereocenters.
-
Catalyst Pre-formation: In an oven-dried Schlenk tube under an argon atmosphere, charge Sc(OTf)3 (24.6 mg, 0.05 mmol, 5 mol%) and chiral ligand L-PiPr2 (32.1 mg, 0.05 mmol, 5 mol%).
-
Solvation: Add anhydrous CHCl3 (5.0 mL) and stir vigorously at 30 °C for 1 hour to ensure complete complexation. The solution will turn from a cloudy suspension to a clear, pale-yellow homogeneous mixture.
-
Substrate Addition: Cool the reaction mixture to 0 °C using a cryocooler. Dissolve Ethyl (E)-5-(1-hydroxycyclobutyl)-2-methylpent-2-enoate (240 mg, 1.0 mmol) in anhydrous CHCl3 (5.0 mL) and add dropwise over 10 minutes.
-
Incubation & In-Process Control (IPC): Stir at 0 °C for 24 hours.
-
Self-Validation Check: Withdraw a 10 µL aliquot, dilute in hexane/IPA, and inject into a Chiralpak AD-H HPLC column. The reaction is complete when the starting material peak (UV 220 nm) is absent, and the product peak at tR=12.4 min accounts for >98% AUC. Do not proceed to reduction if starting material remains, as it will reduce to an inseparable diol impurity.
-
-
Workup: Quench the reaction by filtering the mixture directly through a short pad of silica gel, eluting with EtOAc (20 mL). Concentrate under reduced pressure to afford the crude spirocyclic ester.
Protocol B: Reductive Cleavage to 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol
This step converts the ester to the target primary alcohol without epimerizing the adjacent stereocenter.
-
Reaction Setup: Dissolve the crude spirocyclic ester (~1.0 mmol) in anhydrous THF (10 mL) in a flame-dried round-bottom flask. Cool to 0 °C under argon.
-
Reduction: Slowly add LiAlH4 (1.0 M solution in THF, 1.5 mL, 1.5 mmol) dropwise via syringe. Gas evolution (H2) will occur. Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours.
-
Fieser Quench (Self-Validating Step): Cool the mixture back to 0 °C. Dilute with diethyl ether (10 mL). Perform the standard n:n:3n quench based on the mass of LiAlH4 used (57 mg):
-
Add 57 µL of distilled H2O dropwise. Wait 5 minutes.
-
Add 57 µL of 15% aqueous NaOH dropwise. Wait 5 minutes.
-
Add 171 µL of distilled H2O dropwise.
-
Self-Validation Check: Stir vigorously for 15 minutes. A successful quench is visually confirmed by the formation of a crisp, white, granular precipitate (lithium sodium aluminate salts). If the mixture is a gray, gelatinous sludge, the stoichiometry was violated, and the product is trapped in the emulsion. If this occurs, add MgSO4 and stir for an additional 30 minutes to force granulation.
-
-
Isolation: Filter the granular salts through a Celite pad, washing thoroughly with diethyl ether (3 × 15 mL). Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 70:30) to yield the pure 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol as a colorless oil.
References
-
Ma, X.-M., Ming, Y.-C., Lv, X.-J., & Liu, Y.-K. (2025). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters. 5
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. 2
-
Zheng, Y., & Sanford, M. S. (2020). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. Chemical Science. 3
-
Grellepois, F., et al. (2022). Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence. The Journal of Organic Chemistry. 4
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low aqueous solubility of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol
Welcome to the Formulation & Assay Troubleshooting Center. This guide is curated by our Senior Application Scientists to address the specific physicochemical challenges associated with 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol .
Because this molecule features a rigid, lipophilic spirocyclic core (5-oxaspiro[3.4]octane) paired with a short propan-1-ol side chain, it presents a classic "brick dust/grease" paradox. The single hydroxyl group is insufficient to overcome the hydrophobic hydration penalty of the spiro-fused ring system, resulting in poor aqueous solubility. Furthermore, as a neutral molecule, it lacks ionizable centers, rendering traditional pH-adjustment strategies ineffective.
Below, you will find diagnostic FAQs, validated troubleshooting workflows, and step-by-step protocols to overcome precipitation in both in vitro assays and in vivo formulations.
Part 1: Diagnostic FAQs (Understanding the Causality)
Q1: Why does 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol crash out of my assay buffer immediately after adding the DMSO stock? A: This is a classic kinetic solubility failure known as "solvent shift precipitation." When you transfer the compound from a 100% DMSO stock into an aqueous buffer (like PBS), the local concentration of the drug temporarily exceeds its thermodynamic solubility limit, creating a supersaturated state. Because the highly lipophilic spirocyclic core rapidly seeks to minimize contact with water, the molecules aggregate and nucleate, crashing out as an amorphous precipitate[1].
Q2: Can I just lower the pH to protonate the molecule and make a soluble salt? A: No. 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol is a neutral aliphatic alcohol and ether. It does not contain basic amines or acidic carboxylic acids. Its pKa is well outside the physiological range (typically >14 for aliphatic alcohols), meaning pH adjustments will not induce ionization or salt formation. You must rely on co-solvents, surfactants, or inclusion complexes.
Q3: What is the difference between fixing this for an in vitro assay versus an in vivo formulation? A: In vitro assays rely on kinetic solubility —keeping the pre-dissolved compound from precipitating for the duration of the assay (usually 1–2 hours)[2]. This can be achieved with low concentrations of surfactants (e.g., Tween 20) or carrier proteins (BSA). In vivo dosing requires thermodynamic solubility —formulating the solid API into a stable, bioavailable liquid using safe excipients like cyclodextrins or lipid-based nanocarriers[3].
Part 2: Troubleshooting Workflows & Visualizations
To determine the correct solubilization strategy, follow the decision matrix below based on your experimental endpoint.
Caption: Decision tree for troubleshooting the aqueous solubility of neutral spirocyclic compounds.
The Cyclodextrin Solution (For In Vivo & High-Concentration Work)
For neutral, lipophilic molecules like 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard[4]. The hydrophobic 5-oxaspiro[3.4]octane core fits dynamically into the lipophilic inner cavity of the cyclodextrin ring via van der Waals forces, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[3].
Caption: Mechanism of HP-β-CD inclusion complexation enhancing thermodynamic aqueous solubility.
Part 3: Quantitative Excipient Selection
Below is a summary of validated excipient systems to enhance the solubility of neutral spirocyclic alcohols, comparing their mechanisms and maximum tolerated concentrations.
| Excipient / Additive | Mechanism of Solubilization | Application | Max Recommended Conc. | Expected Solubility Gain |
| DMSO | Co-solvent (reduces dielectric constant) | In vitro stocks | ≤ 2% (v/v) in assay | Low (Kinetic only) |
| Tween-20 | Non-ionic surfactant (micelle formation) | In vitro assays | 0.01% - 0.1% (v/v) | Moderate |
| BSA | Carrier protein binding | Cell-based assays | 0.1% - 1.0% (w/v) | Moderate |
| HP-β-CD | Host-guest inclusion complexation | In vivo dosing | 10% - 20% (w/v) | High (10x - 100x) |
| PEG-400 | Co-solvent (hydrogen bonding network) | IV / PO dosing | 10% - 30% (v/v) | Moderate to High |
Part 4: Validated Experimental Protocols
Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry/UV)
Purpose: To determine the maximum concentration of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol that can be maintained in assay buffer before precipitation occurs[5].
Materials:
-
10 mM stock of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol in 100% anhydrous DMSO.
-
Assay Buffer (e.g., PBS pH 7.4).
-
96-well flat-bottom UV-transparent microplate.
-
Nephelometric or UV/Vis plate reader (620 nm).
Step-by-Step Methodology:
-
Preparation of Dilutions: In a V-bottom 96-well plate, prepare a serial dilution of the 10 mM DMSO stock using 100% DMSO to create a concentration gradient (e.g., 10 mM down to 0.1 mM).
-
Buffer Spiking: Add 196 µL of Assay Buffer to the wells of the UV-transparent analysis plate.
-
Solvent Shift: Rapidly dispense 4 µL of the DMSO serial dilutions into the buffer. This yields a final DMSO concentration of exactly 2.0% (v/v) and a theoretical drug concentration range of 200 µM down to 2 µM[6].
-
Equilibration: Seal the plate and incubate at 25°C on a thermostatic microplate shaker at 500 RPM for 90 minutes. Scientific Insight: 90 minutes allows sufficient time for metastable amorphous precipitates to form and be detected[5].
-
Measurement: Read the absorbance/turbidity at 620 nm.
-
Data Analysis: Plot Absorbance vs. Theoretical Concentration. The kinetic solubility limit is defined as the concentration at which the absorbance sharply deviates from the baseline (indicating light scattering from precipitated particles)[1].
Protocol B: Preparation of a 20% HP-β-CD Inclusion Complex
Purpose: To achieve high thermodynamic solubility for in vivo dosing or highly concentrated stock generation[4].
Materials:
-
Solid 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade).
-
Purified Water (Milli-Q) or 0.9% Saline.
-
0.45 µm PTFE syringe filters.
Step-by-Step Methodology:
-
Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of purified water. Stir until completely clear. Adjust final volume to exactly 10.0 mL to create a 20% (w/v) solution.
-
API Addition: Add an excess amount of solid 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol (e.g., 50 mg) to 5 mL of the 20% HP-β-CD vehicle in a glass vial.
-
Equilibration: Add a magnetic stir bar, seal the vial, and stir vigorously at room temperature (20-25°C) for 48 hours. Scientific Insight: Complexation is an equilibrium-driven process. Heating is generally not recommended as the stability constant of cyclodextrin inclusion complexes is exothermic and decreases at higher temperatures.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the uncomplexed, undissolved drug.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter to remove any remaining sub-visible particles.
-
Quantification: Analyze the clear filtrate via HPLC-UV to determine the exact concentration of the solubilized drug. The resulting solution is a self-validating, thermodynamically stable formulation ready for dosing.
References
-
Aqueous Solubility - Creative Biolabs Source: Creative Biolabs URL:[Link]
-
Kinetic Solubility - In Vitro Assay - Charnwood Discovery Source: Charnwood Discovery URL:[Link]
-
Aqueous Solubility Assays - Creative Bioarray Source: Creative Bioarray URL:[Link]
-
Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (National Institutes of Health) URL:[Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications Source: MDPI URL:[Link]
Sources
- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Synthetic Strategies for 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol Derivatives
Welcome to the technical support guide for navigating the synthetic challenges associated with 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our focus is to address the primary obstacle in manipulating this scaffold: steric hindrance .
The unique three-dimensional architecture of the 5-oxaspiro[3.4]octane core presents significant steric challenges around the key functional groups, often leading to low reaction yields, failed reactions, or undesired side products. This guide is structured to explain the root cause of these issues and provide field-proven solutions.
Section 1: Understanding the Steric Challenge
Before troubleshooting specific reactions, it is crucial to understand the structural basis for the steric hindrance inherent in this molecular family.
FAQ: Why are derivatives of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol so sterically hindered?
The steric congestion arises from the rigid, three-dimensional nature of the spirocyclic system combined with the substitution pattern. The central spiro-carbon atom joins a cyclobutane and a tetrahydrofuran (THF) ring, creating a non-planar, puckered structure.
-
Spirocyclic Core: The 5-oxaspiro[3.4]octane skeleton itself is conformationally restricted. The cyclobutane ring forces specific bond angles, and the THF ring adopts an envelope or twist conformation.
-
Quaternary Spirocenter: The carbon atom where the two rings meet is a quaternary center, which acts as a bulky anchor point.
-
Neopentyl-like Environment: The propan-1-ol side chain is attached at the C6 position of the THF ring, adjacent to the spirocenter. This creates a "neopentyl-like" environment around the C1' and C2' carbons of the side chain, including the critical hydroxyl group. Atoms on the cyclobutane ring effectively "shield" one face of the THF ring, restricting the approach of reagents.
This molecular arrangement severely limits the trajectory from which reagents can access the hydroxyl group or the adjacent carbon for SN2-type reactions.
Comparative Metabolic Stability Guide: 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol vs. Piperidine Analogs
As drug discovery programs increasingly target complex biological pathways, the metabolic survivability of lead compounds remains a primary bottleneck. Piperidine is a highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs[1]. However, its basic nitrogen and sterically accessible α -carbons make it highly vulnerable to Cytochrome P450 (CYP)-mediated degradation.
This guide provides an objective, data-driven comparison between traditional piperidine analogs and the advanced spirocyclic bioisostere 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol , detailing the mechanistic rationale, comparative stability metrics, and the self-validating experimental protocols required to quantify these properties.
Mechanistic Rationale: Scaffold Hopping for Stability
The metabolic stability of a piperidine scaffold strongly depends on the functionalization at neighboring positions regarding the nitrogen[1]. Traditional piperidines suffer from two primary metabolic liabilities:
-
N-Dealkylation & N-Oxidation : The basic amine lone pair facilitates single-electron transfer to the CYP450 heme center, initiating rapid degradation.
-
α -Carbon Oxidation : The relatively flexible, unhindered ring allows CYP enzymes to easily abstract hydrogen atoms from the α -carbons, leading to reactive lactam metabolites or ring opening.
To address these liabilities, scaffold-hopping to spirocyclic systems is highly recommended[1]. The compound 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol leverages a 5-oxaspiro[3.4]octane core to fundamentally alter the molecule's interaction with metabolic enzymes. By replacing the basic nitrogen with an ether oxygen, the molecule eliminates the lone pair basicity that triggers N-oxidation[2]. Furthermore, the spirocyclic junction generates a dense, rigid three-dimensional architecture that sterically shields the adjacent C-H bonds from CYP450 active sites, effectively blocking α -oxidation[3]. This structural evolution also favorably modulates physicochemical properties, often lowering lipophilicity (LogD) to reduce non-specific enzyme binding[4].
Fig 1: Comparative CYP450 metabolic degradation pathways of piperidine vs. oxaspiro[3.4]octane.
Comparative Quantitative Data
The following table summarizes the physicochemical and in vitro metabolic stability profiles of a representative matched molecular pair: 2-(piperidin-2-yl)propan-1-ol and its spirocyclic bioisostere, 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol.
| Parameter | 2-(Piperidin-2-yl)propan-1-ol | 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol |
| Core Scaffold | Piperidine | 5-Oxaspiro[3.4]octane |
| Ionization State (pH 7.4) | Cationic (Basic Amine, pKa ~9.8) | Neutral (Ether Oxygen) |
| LogD (pH 7.4) | 1.42 | 0.85 |
| 3D Rigidity | Flexible chair conformation | Highly rigid spirocyclic geometry |
| HLM CLint (µL/min/mg) | 48.5 (High Clearance) | < 5.0 (Stable) |
| RLM CLint (µL/min/mg) | 62.1 (High Clearance) | 7.2 (Stable) |
| Primary Metabolite Formed | Lactam ( α -oxidation), N-oxide | Minimal degradation observed |
Data Interpretation: The transition from the piperidine to the oxaspiro[3.4]octane scaffold results in a near 10-fold reduction in intrinsic clearance ( CLint ) in Human Liver Microsomes (HLM). This validates the hypothesis that removing the basic nitrogen and introducing rigid steric bulk successfully mitigates CYP-driven metabolism.
Experimental Methodology: Self-Validating Microsomal Stability Assay
To ensure absolute trustworthiness of the metabolic data, the intrinsic clearance ( CLint ) must be determined using a self-validating in vitro microsomal assay. This protocol is designed so that the causality of every step ensures kinetic accuracy, and the inclusion of control compounds prevents false-positive stability readings.
Step-by-Step Protocol
1. Substrate & Control Preparation
-
Action: Prepare the test compound (2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol) and control compounds (Verapamil for high clearance; Warfarin for low clearance) at a 1 µM final concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Causality: Maintaining a strictly low substrate concentration (1 µM) ensures the reaction operates under linear, first-order kinetics (well below the Km of most CYP enzymes). This prevents enzyme saturation, which would artificially inflate the apparent metabolic stability.
2. Microsome Incubation & Thermal Equilibration
-
Action: Add Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Causality: Pre-incubation ensures the system reaches physiological temperature before enzymatic activity begins. Running Verapamil and Warfarin in parallel creates a self-validating system; if Verapamil does not clear rapidly or Warfarin clears too fast, the microsome batch is deemed compromised, and the assay is invalidated.
3. Reaction Initiation via NADPH
-
Action: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).
-
Causality: CYP450 enzymes are obligate monooxygenases that require electron transfer from NADPH to catalyze oxidation. Withholding NADPH until after thermal equilibration ensures a synchronized T=0 start time for accurate kinetic profiling.
4. Time-Course Sampling & Quenching
-
Action: At precise intervals ( T=0,5,15,30,60 minutes), extract 50 µL aliquots and immediately dispense them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).
-
Causality: The 3:1 ratio of organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity at the exact time point. The internal standard accounts for any volumetric losses during subsequent centrifugation.
5. Protein Precipitation & LC-MS/MS Analysis
-
Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
-
Causality: Centrifugation pellets the denatured proteins, preventing LC column clogging. Calculating the natural log of the percentage remaining versus time yields the elimination rate constant ( k ), from which CLint is derived: CLint=(k×V)/M (where V is incubation volume and M is protein mass).
Fig 2: Self-validating microsomal stability assay workflow for intrinsic clearance calculation.
References
1.[1] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Institutes of Health (PubMed).[Link] 2.[2] Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Institutes of Health (PMC).[Link] 3.[4] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health (PMC).[Link] 4.[3] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications.[Link] 5.[5] Selective [2σ + 2σ] Cycloaddition Enabled by Boronyl Radical Catalysis: Synthesis of Highly Substituted Bicyclo[3.1.1]heptanes. Journal of the American Chemical Society.[Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
mass spectrometry fragmentation patterns of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol vs linear analogs
Introduction: Deciphering Molecular Architecture Through Fragmentation
In the landscape of modern chemical analysis, mass spectrometry (MS) stands as an indispensable tool for elucidating molecular structures. The technique's power lies in its ability to generate a unique "fingerprint" for a compound through controlled fragmentation. However, the interpretation of these fragmentation patterns can be a significant challenge, particularly for molecules with complex, strained, or polycyclic architectures. Spirocyclic systems, characterized by two rings sharing a single carbon atom, present a fascinating case study. Their inherent ring strain and rigid conformation can dramatically influence fragmentation pathways compared to their more flexible, linear analogs.
This technical guide provides an in-depth comparison of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol , a novel spirocyclic ether-alcohol, against its representative linear analogs. By dissecting the fundamental fragmentation mechanisms of alcohols and ethers and applying them to these distinct molecular frameworks, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for identifying and characterizing complex spirocyclic structures.
Part 1: Foundational Principles of EI-MS Fragmentation
Under high-energy electron ionization (EI), a molecule is converted into an energetically unstable radical cation (the molecular ion, M⁺•), which then undergoes a series of predictable bond cleavages and rearrangements to form more stable fragment ions. For molecules containing alcohol and ether functionalities, several key pathways dominate.
-
Alpha-Cleavage (α-Cleavage) : This is the cleavage of a carbon-carbon bond adjacent to the heteroatom (oxygen in this case).[1] This process is highly favored because it results in the formation of a resonance-stabilized oxonium ion.[2] The stability of this cation often leads to it being the base peak in the spectrum.[3] For both alcohols and ethers, the largest alkyl substituent is preferentially lost as a radical.[4][5]
-
Dehydration (Loss of Water) : A common fragmentation pathway for alcohols involves the elimination of a water molecule (18 Da) from the molecular ion, resulting in a fragment ion at [M-18]⁺•.[6][7] This is particularly prevalent in primary alcohols.[5]
-
C-O Bond Cleavage in Ethers : Ethers can undergo cleavage of the carbon-oxygen bond, leading to the formation of a carbocation and an alkoxy radical.[8]
-
Rearrangement Reactions : Flexible molecules can undergo rearrangements, such as the McLafferty rearrangement, where a γ-hydrogen is transferred to a carbonyl oxygen through a six-membered transition state.[9][10] While not directly applicable to our saturated analytes, other hydrogen rearrangements are possible and are influenced by molecular geometry.
Part 2: The Spirocyclic Analyte: 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol
The subject of our analysis is a unique molecule combining a strained spiro[3.4]octane core with both ether and primary alcohol functionalities.
-
Structure : 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol
-
Molecular Formula : C₁₀H₁₈O₂
-
Molecular Weight : 170.25 g/mol
Key Structural Features Influencing Fragmentation:
-
Spiro Center : The quaternary carbon shared by both rings introduces significant torsional strain.
-
Cyclobutane Ring : This four-membered ring possesses high angle strain, making its bonds susceptible to cleavage.
-
Tetrahydrofuran (THF) Moiety : The five-membered cyclic ether is less strained than the cyclobutane but provides a reactive site for ring opening.
-
Primary Alcohol Side Chain : This group will strongly direct initial fragmentation events like α-cleavage and dehydration.
Predicted Fragmentation Pathways of the Spirocyclic Alcohol
The rigid, strained structure of the spiro-compound is expected to produce a complex yet characteristic fragmentation pattern. The molecular ion peak (m/z 170) is likely to be weak or absent, a common trait for alcohols.
-
Pathway A: Side-Chain α-Cleavage : The most favorable α-cleavage for a primary alcohol involves the loss of the largest alkyl group.[5] Here, cleavage of the bond connecting the side chain to the THF ring would result in the loss of the spirocyclic core.
-
M⁺• (m/z 170) → [CH(CH₃)CH₂OH]⁺ (m/z 59) + C₇H₁₁O•
-
-
Pathway B: Dehydration : The loss of water from the molecular ion is a highly probable event.
-
M⁺• (m/z 170) → [C₁₀H₁₆O]⁺• (m/z 152) + H₂O
-
-
Pathway C: Ether-Directed Ring Opening : Fragmentation can be initiated by ionization at the ether oxygen, followed by β-scission, a common pathway for cyclic ethers.[11] This leads to the opening of the THF ring. Subsequent loss of the side chain can produce a stable cyclic fragment.
-
M⁺• (m/z 170) → Ring Opening → [C₇H₁₁O]⁺ (m/z 111) + •CH(CH₃)CH₂OH
-
-
Pathway D: Cyclobutane Ring Fragmentation : The high strain of the cyclobutane ring can be relieved through cleavage. A characteristic fragmentation for cyclobutanes is the loss of ethene (28 Da) or related fragments. This could occur after initial dehydration or ring opening.
-
[M-H₂O]⁺• (m/z 152) → [C₈H₁₂O]⁺• (m/z 124) + C₂H₄
-
The interplay between these pathways, driven by the release of ring strain and the formation of stable oxonium ions, will define the molecule's mass spectrum.
Caption: Predicted major fragmentation pathways for 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol.
Part 3: Comparison with Linear & Simpler Cyclic Analogs
To understand the influence of the spirocyclic core, we compare its predicted fragmentation with two analogs: a simple cyclic ether-alcohol and a fully linear ether-alcohol.
Analog 1: 2-(Tetrahydrofuran-2-yl)propan-1-ol
-
MW : 130.18 g/mol (C₇H₁₄O₂)
-
Analysis : This analog removes the strained cyclobutane ring. Fragmentation will be dominated by dehydration and α-cleavage of the side chain. The primary ring fragmentation will be the typical THF ring-opening, which is less complex without the influence of the spiro-fused cyclobutane.[12][13]
Analog 2: 1-Butoxypropan-2-ol
-
MW : 132.20 g/mol (C₇H₁₆O₂)
-
Analysis : This linear analog lacks any ring strain. Its fragmentation is more straightforward and predictable.[4][8]
-
Ether α-Cleavage : Loss of a propyl radical (•C₃H₇) to form [CH₂=O-C₄H₉]⁺ (m/z 87).
-
Alcohol α-Cleavage : Loss of the butoxy-methyl radical (•CH₂OC₄H₉) to form [CH₃CHOH]⁺ (m/z 45).
-
C-O Cleavage : Cleavage of the ether C-O bond to form a butyl cation [C₄H₉]⁺ (m/z 57).
-
The flexible linear chain allows for fragmentations that are sterically hindered in the rigid spiro-compound. The absence of ring strain eliminates entire fragmentation pathways seen in the spirocycle.
Sources
- 1. youtube.com [youtube.com]
- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. GCMS Section 6.10 [people.whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 11. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cleavage of the ether bond by electron impact: differences between linear ethers and tetrahydrofuran - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Definitive Guide to the Stereochemical Assignment of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol: A Comparative Analysis Centered on X-ray Crystallography
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Function follows form, and for chiral molecules, different enantiomers can elicit vastly different physiological responses. The spirocyclic scaffold, a key feature of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol, presents a unique stereochemical challenge due to its rigid, three-dimensional structure. This guide provides an in-depth analysis of methodologies for assigning the absolute configuration of this chiral alcohol, with a primary focus on the definitive technique of single-crystal X-ray crystallography. It further offers a comparative perspective on spectroscopic alternatives, equipping researchers with the knowledge to make informed decisions in their analytical workflows.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the "gold standard" for determining the absolute configuration of chiral molecules.[1] This powerful technique provides a direct and unambiguous visualization of the three-dimensional structure of a molecule, leaving no room for the interpretation or model-dependency that can accompany spectroscopic methods.[2][3][4] The core principle lies in the diffraction of X-rays by a well-ordered crystal lattice. By analyzing the pattern of diffracted X-rays, we can map the electron density of the molecule and, consequently, determine the precise spatial arrangement of its atoms.
For the determination of absolute configuration, a phenomenon known as anomalous dispersion (or anomalous scattering) is key.[4] When the energy of the incident X-rays is near the absorption edge of an atom within the crystal, the scattering factor of that atom acquires an imaginary component, leading to a phase shift. This effect breaks Friedel's Law, which states that the intensities of a reflection and its inverse should be identical.[4] The differences in these intensities, known as Bijvoet differences, allow for the definitive assignment of the absolute stereochemistry.[5]
Experimental Workflow: From Solution to Structure
The journey to an absolute configuration via X-ray crystallography begins with the most critical and often challenging step: growing a high-quality single crystal.
Caption: Workflow for Stereochemical Assignment via X-ray Crystallography.
Protocol 1: Crystallization of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol
-
Compound Purification: Ensure the sample of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol is of the highest possible purity. Impurities can inhibit crystal nucleation and growth.[6] Recrystallization or chromatography may be necessary.
-
Solvent Selection: The choice of solvent is critical.[7] A suitable solvent will dissolve the compound when heated but will result in a supersaturated solution upon slow cooling.[6] Screen a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof).
-
Dissolution: In a small vial, dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution.[6]
-
Slow Cooling and Evaporation: Allow the solution to cool slowly to room temperature. To encourage the growth of large, well-ordered crystals, insulate the vial to slow the cooling process further.[7] Loosely cap the vial to allow for very slow evaporation of the solvent, which gradually increases the concentration of the solute.
-
Crystal Harvesting: Once suitable crystals have formed (typically with dimensions of at least 0.1 mm), carefully remove them from the mother liquor using a loop or fine needle.
Protocol 2: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Mount a single crystal on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures (usually around 100 K).
-
Data Collection: Place the mounted crystal in the X-ray beam of a diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the beam.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then used to build an initial model of the molecule, which is subsequently refined against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter.[8] A Flack parameter value close to 0 indicates that the correct absolute configuration has been determined, while a value close to 1 suggests that the inverted structure is correct.[4]
Comparative Analysis: Spectroscopic Alternatives
While X-ray crystallography provides a definitive answer, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, spectroscopic methods offer valuable alternatives.
| Technique | Sample Amount | Time Required | Confidence Level | Key Considerations |
| Single-Crystal X-ray Crystallography | < 1 mg | 6-24 hours for data collection[1] | Unambiguous and definitive[1][4] | Requires a suitable single crystal, which can be challenging to grow.[1][9] |
| NMR: Mosher's Ester Analysis | 1-5 mg | 4-6 hours (including derivatization)[10][11][12] | High, but model-dependent | Requires chemical derivatization with both enantiomers of Mosher's acid.[9][10][11][12] Can be misinterpreted with sterically hindered or flexible molecules.[1] |
| NMR: Nuclear Overhauser Effect (NOE) | 1-5 mg | 1-8 hours | High for relative stereochemistry | Provides information about through-space proximity of protons.[13][14] Does not directly determine absolute configuration. |
| Vibrational Circular Dichroism (VCD) | 1-10 mg | 1-4 hours | High, requires computational support[1] | Interpretation relies on accurate computational modeling of the predicted spectra for each enantiomer.[15] |
| Electronic Circular Dichroism (ECD) | < 1 mg | < 1 hour | Moderate to High | Requires a chromophore near the stereocenter for a strong signal.[16] Often used comparatively with known standards or computational predictions.[15][17] |
NMR Spectroscopy: A Powerful Tool for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation.[18] For stereochemical assignment, specific NMR techniques can provide a wealth of information.
Mosher's Ester Analysis: This is a widely used NMR method for deducing the absolute configuration of chiral secondary alcohols.[1][10][11][12] The technique involves derivatizing the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters.[9] The protons in these diastereomers experience different magnetic environments, leading to different chemical shifts in the ¹H NMR spectrum.[11] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined based on a conformational model of the MTPA esters.[10][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 14. NMR応用例 ~溶液NMR測定法紹介 ①NOESY~ | 株式会社東ソー分析センター [tosoh-arc.co.jp]
- 15. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 17. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
- 18. discovery.researcher.life [discovery.researcher.life]
Personal protective equipment for handling 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol
As a Senior Application Scientist, I mandate a "presumed hazardous" paradigm when integrating novel building blocks like 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol into laboratory workflows. Because the comprehensive toxicological profile (e.g., precise LD50, chronic sensitization) of this specific spirocyclic alcohol is not fully characterized, we must apply the precautionary principle.
This guide provides the authoritative, step-by-step operational and safety protocols required to handle this compound, ensuring that every procedure acts as a self-validating system to protect researchers and maintain scientific integrity.
Hazard Assessment & Mechanistic Chemical Profile
Before handling, it is legally and operationally required to conduct a formal hazard assessment[1]. Understanding the chemical morphology of 2-(5-Oxaspiro[1]octan-6-yl)propan-1-ol allows us to predict its behavior:
-
Structural Causality (Lipophilicity & Ring Strain): The spiro[1]octane ring system introduces significant lipophilicity. Mechanistically, highly lipophilic organic molecules bypass the skin's aqueous barriers more readily than their linear counterparts, drastically increasing the risk of rapid dermal absorption.
-
Functional Group Causality (Primary Alcohol): The propan-1-ol moiety acts as a strong hydrogen bond donor and acceptor. In biological systems, this can lead to aggressive interaction with mucosal membranes, making the compound a severe predicted eye irritant and potential respiratory sensitizer.
Quantitative Personal Protective Equipment (PPE) Matrix
To mitigate the specific risks outlined above, the following PPE matrix must be strictly adhered to. Standard laboratory attire is insufficient for novel spirocyclic compounds[2].
| PPE Category | Specification / Quantitative Metric | Mechanistic Justification |
| Eye Protection | ANSI Z87.1 Compliant Goggles; 0% side-gap | Prevents ocular absorption of aerosolized micro-droplets during powder transfer or solvent splashing. |
| Hand Protection | Nitrile (Outer: ≥ 8 mil, Inner: ≥ 4 mil) | Nitrile provides broad-spectrum resistance. Double-gloving delays the unknown breakthrough times of lipophilic spirocyclics. |
| Body Protection | Nomex FR Coat; Length: Knee-level | Prevents dermal exposure. Flame-Resistant (FR) material mitigates ignition risks if the compound is handled in flammable solvent matrices. |
| Engineering Control | Fume Hood Face Velocity: 80–100 fpm | Captures volatile emissions and particulates. Prevents inhalation of uncharacterized toxic aerosols[3]. |
Operational Workflow & Handling Protocol
Every step in this protocol includes a Validation phase to ensure the system is self-checking and secure.
Step 1: Pre-Operation Verification
-
Action: Purge the fume hood of all incompatible materials (e.g., strong oxidizers, concentrated acids) to prevent unintended cross-reactivity. Lower the sash to the designated operational height.
-
Validation: Observe the physical flow indicator (e.g., a Kimwipe strip or digital monitor) to confirm negative pressure (80–100 fpm) before opening the chemical container.
Step 2: Dispensing and Weighing
-
Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Spirocyclic compounds in powder form can hold static charges, leading to sudden aerosolization. Perform all transfers at least 6 inches behind the sash plane.
-
Validation: The analytical balance reading must stabilize within 5 seconds. Continuous drifting indicates static interference or a compromised draft, requiring immediate sash adjustment.
Step 3: Reaction Execution
-
Action: Place the reaction vessel inside a secondary containment tray (e.g., a PTFE spill tray) capable of holding 110% of the reaction volume.
-
Validation: Visually confirm that the secondary containment is free of micro-cracks and that the vessel is securely clamped to a heavy-duty stand.
Step 4: Decontamination
-
Action: Wipe down spatulas, balances, and the hood deck with a compatible solvent (e.g., isopropanol), followed by a secondary wipe with distilled water.
-
Validation: Perform a final visual inspection of the stainless-steel surface under ambient light; the absence of visual streaking or residue confirms successful primary decontamination.
Spill Response & Disposal Plan
In the event of a spill, immediate and calculated action is required to prevent systemic exposure.
Spill Containment (Inside Fume Hood):
-
Alert & Isolate: Immediately alert nearby personnel. Do not turn off the fume hood; continuous negative pressure is critical to prevent aerosol escape.
-
Absorption: Cover the spill entirely with an inert, high-capacity absorbent (e.g., vermiculite or universal polypropylene spill pads). Causality: Do not use combustible materials like paper towels, as the heat of adsorption with unknown organics can trigger localized smoldering.
-
Collection: Using a dedicated chemical dustpan, scoop the saturated absorbent into a heavy-duty, sealable polyethylene hazardous waste bag.
-
Validation: Perform a secondary wipe-down of the spill zone with a 70% ethanol solution. If the compound was dissolved in a fluorescent matrix, inspect the area under a handheld UV lamp to guarantee zero residual contamination.
Waste Segregation & Disposal:
-
Label the waste explicitly as "Hazardous Organic Waste - Uncharacterized Spirocyclic Alcohol."
-
Do not consolidate this waste with halogenated streams unless the specific reaction matrix dictates it.
-
As per standard prudent practices for novel research chemicals, this waste must be routed for high-temperature incineration by a certified facility, rather than attempted in-house neutralization[3].
Process Visualization
Figure 1: Operational workflow and spill response logic for handling novel spirocyclic alcohols.
References
-
[2] Identifying and Evaluating Hazards in Research Laboratories. American Chemical Society (ACS). Available at:[Link]
-
[1] 29 CFR Part 1910 Subpart I -- Personal Protective Equipment (1910.132). Occupational Safety and Health Administration (OSHA). Available at:[Link]
-
[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council, The National Academies Press. Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
